molecular formula C17H16N2O2 B2613722 N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide CAS No. 1825464-38-7

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide

Cat. No.: B2613722
CAS No.: 1825464-38-7
M. Wt: 280.327
InChI Key: GUPQAXUITFVJFK-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyanomethyl group and a 1-phenylethoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide typically involves the following steps:

    Formation of the 1-phenylethoxy group: This can be achieved by reacting phenol with 1-bromoethane in the presence of a base such as potassium carbonate.

    Introduction of the cyanomethyl group: This step involves the reaction of the intermediate with cyanomethyl chloride in the presence of a base like sodium hydride.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the benzamide core can interact with various enzymes and receptors. The compound may modulate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-4-(1-methylphenoxy)benzamide
  • N-(Cyanomethyl)-4-(1-ethylphenoxy)benzamide
  • N-(Cyanomethyl)-4-(1-propylphenoxy)benzamide

Uniqueness

N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is unique due to the presence of the 1-phenylethoxy group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties.

Properties

IUPAC Name

N-(cyanomethyl)-4-(1-phenylethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13(14-5-3-2-4-6-14)21-16-9-7-15(8-10-16)17(20)19-12-11-18/h2-10,13H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQAXUITFVJFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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